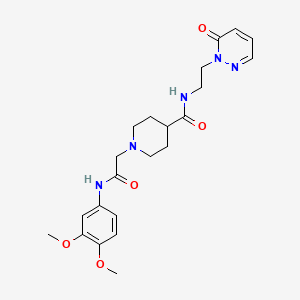

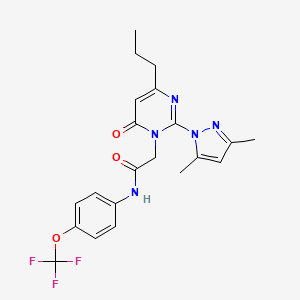

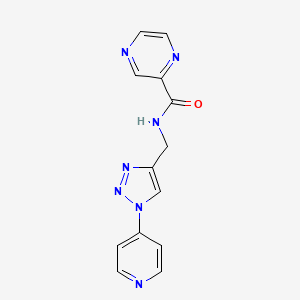

N-phenyl-N-(4-(piperidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-phenyl-N-(4-(piperidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “this compound”, related compounds have been synthesized. For instance, N-Phenethyl-4-piperidinone (NPP), a derivative of 4-piperidinone, is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs such as fentanyl . It can be prepared from 4-piperidinone and phenethyl bromide in biphasic conditions with a variety of phase transfer catalysts .科学的研究の応用

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally similar to N-phenyl-N-(4-(piperidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Introduction of a bulky moiety, such as a benzylsulfonyl group, significantly increased activity. Specifically, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was identified as a potent inhibitor of AChE, with potential as an antidementia agent (Sugimoto et al., 1990).

Prokinetic Agents

Benzamide derivatives, including structures similar to the compound , were synthesized and evaluated for their effect on gastrointestinal motility. Compounds with a benzoyl, phenylsulfonyl, or benzylsulfonyl derivative showed an ability to accelerate gastric emptying and increase the frequency of defecation. This indicates potential as novel prokinetic agents with reduced side effects, effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Anti-HIV-1 Activity

Piperidine-4-carboxamide CCR5 antagonists, structurally related to the compound of interest, were developed with the introduction of various polar groups to improve metabolic stability. Specifically, 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide demonstrated high CCR5 binding affinity and potent inhibition of HIV-1 envelope-mediated membrane fusion. This compound emerged as a clinical candidate for further development, showing potent anti-HIV-1 activity (Imamura et al., 2006).

Antituberculosis Activity

Compounds derived from piperidin-4-one, through a multi-step synthesis, were evaluated for their inhibitory activity against Mycobacterium tuberculosis (MTB) pantothenate synthetase. Among these, specific derivatives showed significant activity, indicating potential as novel MTB pantothenate synthetase inhibitors (Samala et al., 2013).

Antibacterial Activity

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and evaluated for their antibacterial activity. These compounds exhibited moderate to strong activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as novel antibacterial agents (Khalid et al., 2016).

特性

IUPAC Name |

N-phenyl-N-(4-piperidin-1-ylsulfonylbenzoyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S/c28-23(20-12-14-22(15-13-20)32(30,31)26-18-8-3-9-19-26)27(21-10-4-1-5-11-21)24(29)25-16-6-2-7-17-25/h1,4-5,10-15H,2-3,6-9,16-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZZYXZEEBVBDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2710173.png)

![2,2,2-Trifluoroethyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2710177.png)

![1-(5-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2710182.png)

![2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2710185.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2710187.png)

![2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2710190.png)